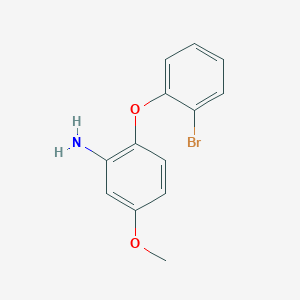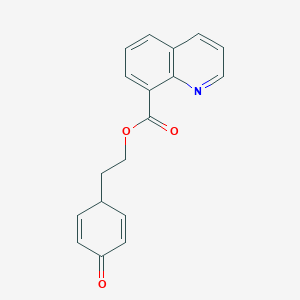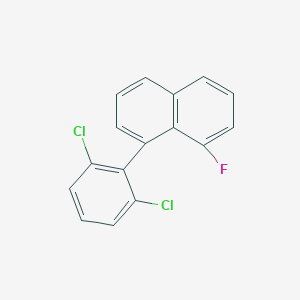![molecular formula C17H14ClNO2 B11835797 4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol CAS No. 80143-63-1](/img/structure/B11835797.png)
4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but usually range from several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
Oxidation: Quinoline derivatives
Reduction: Reduced isoquinoline derivatives
Substitution: Amino or thio-substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline share structural similarities and exhibit similar biological activities.
Isoquinoline Derivatives: Other isoquinoline derivatives with different substituents may also display comparable pharmacological properties.
Uniqueness
4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 6-methoxy groups contributes to its unique reactivity and potential therapeutic applications.
Propiedades
Número CAS |
80143-63-1 |
|---|---|
Fórmula molecular |
C17H14ClNO2 |
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17-8-15-12(6-11-2-4-14(18)5-3-11)9-19-10-13(15)7-16(17)20/h2-5,7-10,20H,6H2,1H3 |
Clave InChI |
MXMRLZQEICIHAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)





![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)

![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)

